1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate
CAS No.: 1779450-04-2
Cat. No.: VC11740433
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779450-04-2 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-aminopiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8,13H2,1-4H3 |
| Standard InChI Key | VUKOJTPPLYJJTI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N |
Introduction
Structural and Nomenclature Insights
Molecular Architecture
The compound features a six-membered piperidine ring substituted with:
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A tert-butoxycarbonyl (Boc) group at the 1st position.
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A methyl ester and an amino group at the 3rd position.
The Boc group provides steric protection for the amine, while the methyl ester enhances solubility in organic solvents. The amino group () introduces nucleophilic reactivity, enabling further functionalization .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)OC)OC(=O)OC |
| InChIKey | UYZVKXUJUWNQKY-UHFFFAOYSA-N |
| Rotatable Bonds | 6 |
| Hydrogen Bond Donors | 1 (amino group) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate typically involves multi-step reactions:
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Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate is a common precursor.
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Amination: Introduction of the amino group via reductive amination or nucleophilic substitution. For example, treatment with ammonia or an amine source under catalytic hydrogenation (e.g., , ) yields the 3-aminopiperidine intermediate .
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Esterification: Subsequent reaction with methyl chloroformate or transesterification installs the methyl ester group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | , , (40°C, 2585 Torr) | ~70% |
| Esterification | Methyl chloroformate, , DCM | ~85% |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Characterization employs:
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NMR: and NMR confirm substituent positions.
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MS: High-resolution mass spectrometry verifies molecular weight .
Physicochemical Properties
Chemical Reactivity
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Amino Group: Participates in acylations, alkylations, and condensations.
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Esters: Susceptible to hydrolysis under acidic or basic conditions.
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Boc Group: Removable via trifluoroacetic acid (TFA) to expose the secondary amine .
Applications in Research
Pharmaceutical Intermediates
The compound is utilized in synthesizing:
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Kinase Inhibitors: Functionalization of the amino group enables targeting ATP-binding pockets.
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Antiviral Agents: Piperidine scaffolds are prevalent in protease inhibitors .
Material Science
Its rigid piperidine core contributes to liquid crystal and polymer precursors, enhancing thermal stability .
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